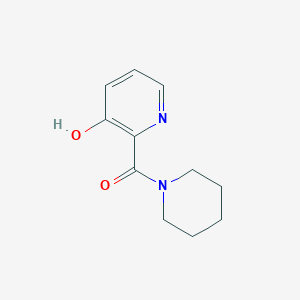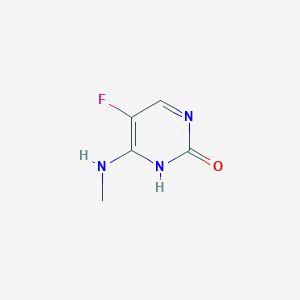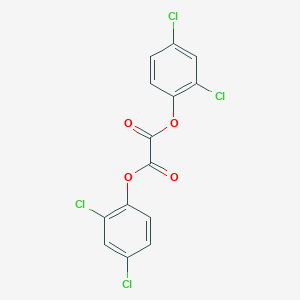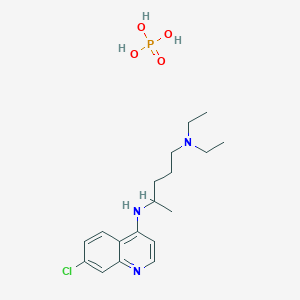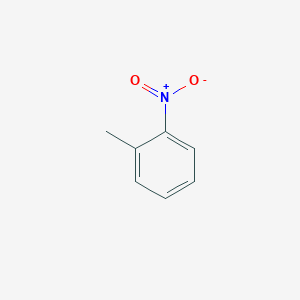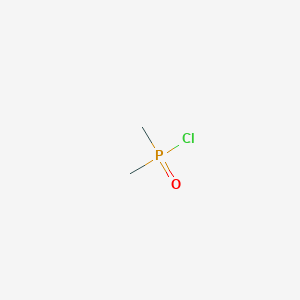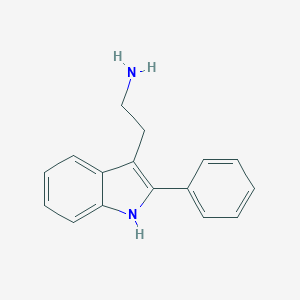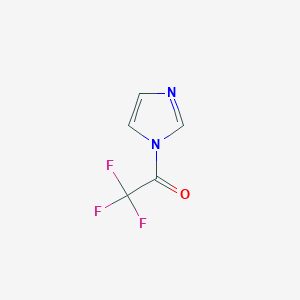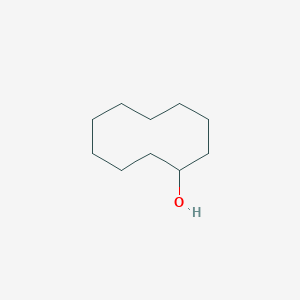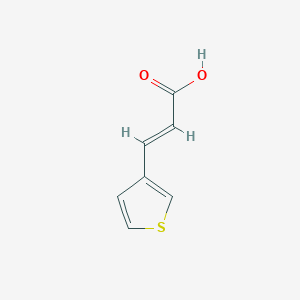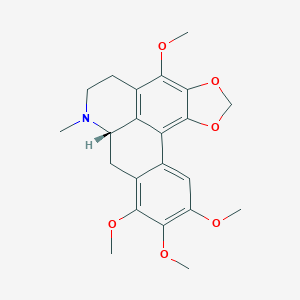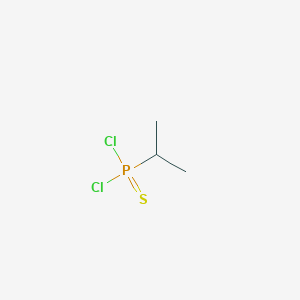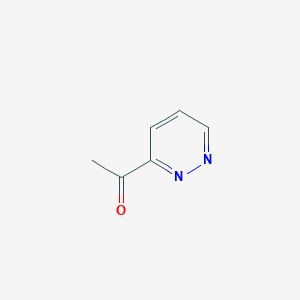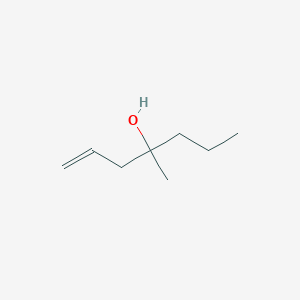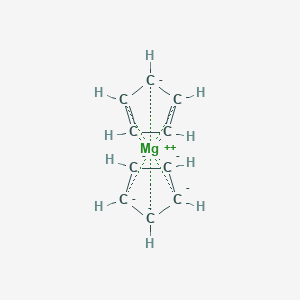
Magnesium;cyclopenta-1,3-diene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of magnesium;cyclopenta-1,3-diene complexes involves reactions with a variety of substituted 1,3-dienes to yield corresponding magnesium complexes. These complexes can react with α,ω-alkylene dihalides to form carbocycles of different sizes through stereospecific and completely regioselective cyclizations. Additionally, stepwise reactions with different electrophiles can produce polyfunctionalized ketones, while treatment with triorganosilyl chlorides followed by cyclohexanone leads to high regioselective additions across a terminal double bond, facilitating the synthesis of silicon-containing heterocycles or spiro compounds (Rieke & Xiong, 1991).
Molecular Structure Analysis
Molecular structure analysis of these magnesium complexes has shown a variety of crystalline bis(dienyl)magnesium complexes with fluxional behavior in solution due to rapid 1,3-rearrangement. X-ray crystallography revealed structures where open chain complexes primarily exist in a terminally σ-bonded trans or (E) structure, while cyclic dienylmagnesium complexes exhibit a centrally σ-bonded cis structure. This distinction influences the product of hydrolysis, determining whether 1,3- or 1,4-dienes are produced (Yasuda et al., 1980).
Chemical Reactions and Properties
The chemical reactivity of magnesium;cyclopenta-1,3-diene complexes extends to facilitating one-step spiroannulation reactions, enabling the synthesis of a wide variety of spirocyclic systems. These reactions are made possible by the direct metalation of 1,2-bis(methylene)cycloalkanes with magnesium, yielding diene-magnesium reagents that react with dibromoalkanes to produce spirocarbocycles. This process demonstrates the versatility of these complexes in synthesizing complex molecular architectures (Rieke & Xiong, 1992).
Applications De Recherche Scientifique
1. Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls
- Summary of Application : The strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans . This strategy is applicable in both intramolecular and intermolecular protocols .
- Methods of Application : The reactions undergo a cyclopropanation/rearrangement sequence .
- Results or Outcomes : This method features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
2. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes
- Summary of Application : The 1,3-butadiene motif is widely found in many natural products and drug candidates with relevant biological activities . Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
- Methods of Application : The stereoselective preparation of dienes have attracted much attention over the past decades, and the search for new synthetic protocols continues unabated .
- Results or Outcomes : The diverse methodologies that have emerged in the last decade meet the requirements of efficiency and sustainability of modern organic chemistry .
Safety And Hazards
Orientations Futures
Cyclopentadiene is one of the most reactive dienes in normal electron-demand Diels–Alder reactions . The high reactivities and yields of cyclopentadiene cycloadditions make them ideal as click reactions . In this review, they discuss the history of the cyclopentadiene cycloaddition as well as applications of cyclopentadiene click reactions .
Propriétés
IUPAC Name |
magnesium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJCZLXULXFYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Bis(cyclopentadienyl)magnesium(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium;cyclopenta-1,3-diene | |
CAS RN |
1284-72-6 | |
| Record name | Magnesocene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesocene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



